2-((2-morpholinoquinolin-8-yl)oxy)-N-phenylacetamide

Beschreibung

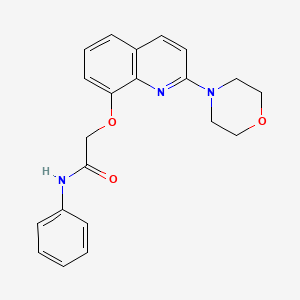

2-((2-Morpholinoquinolin-8-yl)oxy)-N-phenylacetamide is a synthetic small molecule characterized by a quinoline core substituted with a morpholine group at position 2 and an acetamide-linked phenyl group at position 6. The compound’s structure features a flexible ether-oxygen bridge connecting the quinoline and acetamide moieties, which may influence its conformational dynamics and intermolecular interactions .

The morpholine substituent may enhance solubility or target engagement compared to simpler quinoline derivatives, as morpholine rings are known to improve pharmacokinetic properties in drug design .

Eigenschaften

IUPAC Name |

2-(2-morpholin-4-ylquinolin-8-yl)oxy-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c25-20(22-17-6-2-1-3-7-17)15-27-18-8-4-5-16-9-10-19(23-21(16)18)24-11-13-26-14-12-24/h1-10H,11-15H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRJSSUVTEAZPEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=CC=C4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-morpholinoquinolin-8-yl)oxy)-N-phenylacetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the Morpholine Ring: The quinoline derivative is then reacted with morpholine under basic conditions to introduce the morpholine ring at the 2-position.

Attachment of the Phenylacetamide Group: The final step involves the reaction of the morpholinoquinoline derivative with phenylacetyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

2-((2-morpholinoquinolin-8-yl)oxy)-N-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the quinoline core.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted quinoline derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Medicinal Chemistry :

- Anticancer Activity : Research has indicated that compounds with similar structures can inhibit the growth of cancer cells. For instance, derivatives of quinoline have shown promise in targeting EGFR (epidermal growth factor receptor), which is pivotal in many cancers .

- Antimicrobial Properties : The compound's potential as an antimicrobial agent has been explored. Similar quinoline derivatives have demonstrated efficacy against various bacterial strains, suggesting that 2-((2-morpholinoquinolin-8-yl)oxy)-N-phenylacetamide could be effective against resistant pathogens .

-

Biological Mechanisms :

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This mechanism is crucial for developing drugs that target metabolic disorders or diseases characterized by enzyme dysregulation .

- Receptor Modulation : It may interact with cellular receptors, modulating their activity and influencing various signaling pathways. This property is particularly relevant in designing drugs for conditions like Parkinson's disease, where receptor activity is critical for therapeutic outcomes .

Case Study 1: Anticancer Efficacy

A study focused on the synthesis of novel quinoline derivatives demonstrated that compounds with similar structural motifs to this compound exhibited significant cytotoxicity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines. The most potent compounds showed IC50 values ranging from 0.137 to 0.583 μg/mL, indicating strong anticancer potential .

Case Study 2: Antimicrobial Activity

Research evaluating the antimicrobial efficacy of quinoline derivatives highlighted the ability of these compounds to inhibit bacterial growth effectively. For example, certain derivatives were tested against Escherichia coli and Bacillus subtilis, showing promising results that warrant further investigation into their mechanisms of action and therapeutic applications .

Wirkmechanismus

The mechanism of action of 2-((2-morpholinoquinolin-8-yl)oxy)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

Altering Gene Expression: Influencing the expression of genes involved in various cellular processes.

Vergleich Mit ähnlichen Verbindungen

N-Methyl-N-phenyl-2-(quinolin-8-yloxy)acetamide monohydrate

- Structure : Differs by a methyl group on the acetamide nitrogen and a hydrated crystal lattice.

- Key Features: Single-crystal X-ray analysis reveals a dihedral angle of 87.19° between the quinoline and benzene rings, indicating a non-planar conformation. This geometry may reduce π-π stacking interactions compared to planar analogs. Hydrogen bonding with water molecules in the crystal lattice suggests moderate solubility .

N-(2-Chlorobenzyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide

- Structure : Substitutes the phenyl group with a 2-chlorobenzyl moiety.

- Molecular Weight : 411.9 g/mol (vs. 375.43 g/mol for the target compound).

- Key Features: The electron-withdrawing chlorine atom may enhance electrophilic reactivity or influence binding affinity. No solubility or melting point data are available for direct comparison .

Coumarin-Based Acetamide Derivatives

Compounds such as N-(4-Fluorophenyl)-2-((2-oxo-2H-chromen-7-yl)oxy)acetamide (8a) and 7b share the phenoxyacetamide core but replace quinoline with coumarin.

| Compound | Core Structure | Substituent | Melting Point (°C) | TLC Rf |

|---|---|---|---|---|

| Target Compound | Quinoline | Morpholine, Phenyl | N/A | N/A |

| 8a (Coumarin derivative) | Coumarin | 4-Fluorophenyl | 208–209 | 0.75 |

| 7b (Coumarin derivative) | Coumarin | Phenyl | 182–183 | 0.56 |

Key Findings :

- The fluorophenyl group in 8a increases polarity (higher TLC Rf = 0.75) relative to non-fluorinated analogs (Rf = 0.56 for 7b), suggesting improved chromatographic mobility .

Pyrimidine and Chromanone Derivatives

2-(4,6-Diphenylpyrimidin-2-ylamino)-N-phenylacetamide

- Structure: Features a pyrimidine core instead of quinoline.

- Activity : Designed as a reverse transcriptase inhibitor, leveraging diarylpyrimidine (DAPY) motifs for flexible binding .

- Comparison: The target compound’s morpholinoquinoline group may offer distinct binding modes compared to the rigid pyrimidine scaffold.

Chromanone Derivatives (e.g., 2-(4-Oxochroman-3-yl)-N-phenylacetamide)

- Structure: Chromanone core with acetamide-linked phenyl.

- Spectroscopy: ¹H-NMR δ 2.5–5.0 ppm for chromanone protons, distinct from quinoline’s aromatic δ 7.0–8.5 ppm.

- Implication: Chromanones’ saturated oxygen ring may confer improved metabolic stability over quinoline’s aromatic system .

Pharmacological Potential

- Anti-inflammatory Activity: Phenoxyacetamide derivatives are established anti-inflammatory agents, but the target compound’s morpholinoquinoline group may shift selectivity toward kinase or protease targets .

- Solubility: The morpholine group in the target compound could enhance water solubility relative to non-polar coumarin analogs, though crystallinity (as seen in ) may limit bioavailability .

Data Tables

Table 1: Structural and Physical Comparison of Key Compounds

| Compound Name | Core | Molecular Weight (g/mol) | Substituents | Melting Point (°C) |

|---|---|---|---|---|

| 2-((2-Morpholinoquinolin-8-yl)oxy)-N-phenylacetamide | Quinoline | 375.43 | Morpholine, Phenyl | N/A |

| N-(2-Chlorobenzyl)-analogue | Quinoline | 411.90 | Morpholine, 2-Chlorobenzyl | N/A |

| 8a (Coumarin derivative) | Coumarin | ~300 (estimated) | 4-Fluorophenyl | 208–209 |

Notes

Data Limitations : Melting points, solubility, and explicit pharmacological data for the target compound are unavailable, necessitating further experimental validation.

Structural Insights: The morpholinoquinoline group distinguishes the target compound from coumarin and pyrimidine analogs, suggesting unique electronic and steric profiles.

Research Gaps : Comparative studies on binding affinity, toxicity, and metabolic stability are critical for advancing this compound toward therapeutic applications.

Biologische Aktivität

The compound 2-((2-morpholinoquinolin-8-yl)oxy)-N-phenylacetamide is a derivative of quinoline, a class of compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

This structure includes a quinoline moiety linked to a morpholine and phenylacetamide group, which contributes to its potential biological activities.

Anticancer Activity

Research has shown that quinoline derivatives exhibit significant anticancer properties. A study highlighted the synthesis of various quinoline-based compounds, including those similar to this compound, which were evaluated for their inhibitory effects on cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through various mechanisms, such as the modulation of signaling pathways involved in cell survival and proliferation .

Antimicrobial Activity

The antimicrobial efficacy of phenylacetamide derivatives has been documented extensively. A related study synthesized N-phenylacetamide derivatives and evaluated their antibacterial activities against several bacterial strains. The results demonstrated that these compounds exhibited promising antibacterial effects, with some derivatives showing lower minimum inhibitory concentrations (MICs) than established antibiotics .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| A1 | Xanthomonas oryzae | 156.7 |

| A2 | Staphylococcus aureus | 120.5 |

| A3 | Escherichia coli | 200.0 |

These findings suggest that the incorporation of the morpholino and quinoline structures may enhance the antimicrobial properties of the base phenylacetamide compound.

Anti-inflammatory Activity

Quinoline derivatives have also been reported to modulate inflammation through their interaction with various receptors, including the receptor for advanced glycation end products (RAGE). This modulation is crucial as RAGE plays a significant role in inflammatory processes associated with chronic diseases such as diabetes and cancer . Compounds similar to this compound have shown potential in reducing RAGE-mediated signaling pathways, thereby decreasing inflammation markers in vitro.

Structure-Activity Relationship (SAR)

A preliminary structure-activity relationship (SAR) analysis indicates that modifications at specific positions on the quinoline ring and the phenylacetamide moiety significantly influence biological activity. For instance, substituents on the phenyl ring can enhance lipophilicity and improve binding affinity to target proteins involved in cancer proliferation and bacterial resistance mechanisms.

Case Studies

- Anticancer Study : In vitro studies demonstrated that compounds structurally related to this compound inhibited cell growth in various cancer cell lines by inducing apoptosis via mitochondrial pathways.

- Antibacterial Study : The examination of N-(4-fluorophenyl)thiazole derivatives revealed that certain modifications increased antibacterial potency against Xanthomonas oryzae, suggesting that similar modifications could be beneficial for enhancing the activity of the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.